tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
Description
tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a hydroxyl group at the 4-position, and a methyl group at the 3-position on the six-membered piperidine ring. The compound is widely utilized in organic synthesis and pharmaceutical research as a key intermediate for constructing nitrogen-containing heterocycles, particularly in the development of bioactive molecules . Its stereochemistry (3R,4R) is critical for applications requiring enantioselectivity, such as enzyme inhibition or receptor binding in drug candidates. Safety data emphasize handling precautions, including storage at room temperature and avoidance of heat sources .
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-90-7 | |
| Record name | rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the ester group can undergo hydrolysis, and the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and elicit specific effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate and analogous compounds:
Key Observations:
Stereochemical Variations :
- The (3R,4R) configuration in the target compound distinguishes it from stereoisomers like (3S,4R) or (3R,4S), which exhibit distinct physicochemical and biological properties . For example, tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (JS-2557) has different solubility and crystallization behavior compared to the (3R,4R) isomer .
Functional Group Effects: Fluorine Substitution (): The introduction of fluorine increases electronegativity and metabolic stability, making the compound suitable for prolonged in vivo activity. Amino vs. Hydroxyl Groups (): Amino groups enable nucleophilic substitutions (e.g., amide bond formation), whereas hydroxyl groups participate in hydrogen bonding or oxidation reactions.
Ring Size and Strain :
- Piperidine (6-membered) vs. pyrrolidine (5-membered) derivatives (): Pyrrolidines exhibit greater ring strain, influencing conformational flexibility and binding affinity in drug-receptor interactions.
Safety and Handling :
- The target compound requires standard precautions (e.g., avoiding ignition sources), while fluorinated or azide-containing analogs () demand stricter safety protocols due to reactivity or toxicity .
Research Findings and Data
Physicochemical Properties:
- Boiling Points: Fluorinated derivatives (e.g., 304.4°C in ) exhibit higher boiling points than non-fluorinated analogs due to increased molecular weight and polarity .
- pKa Values : Hydroxyl groups in the target compound (pKa ~13–14) are less acidic than carboxylic acid derivatives (e.g., pKa ~4–5 in ) .
Biological Activity
tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 215.29 g/mol. This compound is part of the piperidine family and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its structural configuration allows it to modulate enzymatic activity, which can lead to significant changes in cellular processes. Specifically, it has been observed to act as an inhibitor of certain enzymes involved in neurodegenerative pathways.
Pharmacological Applications
Research indicates that this compound may have therapeutic potential in treating neurological disorders. For instance, it has been studied for its effects on amyloid beta peptide aggregation, which is a hallmark of Alzheimer's disease. In vitro studies have shown that derivatives of this compound can inhibit amyloidogenesis and protect neuronal cells from oxidative stress induced by amyloid beta .
Case Studies
-
Amyloid Beta Aggregation Inhibition :
- A study evaluated the ability of related compounds to inhibit amyloid beta aggregation in astrocytes. The results demonstrated that certain derivatives could significantly reduce the aggregation process, suggesting potential applications in Alzheimer’s disease treatment .
- Results : The compound showed an 85% inhibition of aggregation at a concentration of 100 µM.
-
Neuroprotective Effects :
- In a scopolamine-induced model of oxidative stress, the compound demonstrated moderate protective effects on astrocytes by reducing levels of inflammatory cytokines like TNF-α .
- Findings : While there was improvement in cell viability when treated with the compound alongside amyloid beta, the effect was not statistically significant compared to controls.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
Safety and Toxicity
The safety profile of this compound has not been extensively documented; however, preliminary studies suggest low cytotoxicity at therapeutic concentrations. Further toxicological evaluations are necessary to establish a comprehensive safety profile for clinical applications.
Q & A
Q. Advanced Characterization Techniques
- NMR Spectroscopy : Proton and carbon NMR are used to confirm stereochemistry. For example, δ 7.75 (dd, J = 6.9, 2.4 Hz) in the aromatic region confirms substitution patterns in analogs .
- Chiral HPLC : Separates enantiomers to verify optical purity (>97% enantiomeric excess).
- X-ray Crystallography : Resolves absolute configuration, though limited by crystallizability.
| Analytical Data Example |
|---|
| 1H NMR (400 MHz, CDCl₃) : δ 4.36 (d, J = 12 Hz, 1H, -CH₂OH), 3.51 (s, 3H, -OCH₃). |
| HPLC Retention Time : 8.2 min (Chiralpak AD-H column, hexane:IPA = 90:10). |
What are the common functional group transformations applicable to this compound?
Q. Basic Reaction Pathways
- Hydroxyl Group Modifications :
- Oxidation: Use Dess-Martin periodinane to convert -OH to ketone.
- Protection: TBS or acetyl groups for temporary masking .
- Ester Hydrolysis : Acidic (HCl/MeOH) or basic (NaOH/THF) conditions remove the tert-butyl group, yielding the free piperidine .
How can enantioselective synthesis be optimized for high yield and purity?
Q. Advanced Stereochemical Control
- Catalytic Asymmetric Reduction : Employ chiral catalysts like Corey-Bakshi-Shibata (CBS) for ketone intermediates.
- Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures .
Yield Optimization : - Continuous flow microreactors improve efficiency (e.g., 95% yield in <2 hours) .
What is the mechanism of action in biological systems?
Advanced Interaction Studies
The compound’s tert-butyl and hydroxyl groups influence binding to enzymes (e.g., kinase inhibitors):
- Hydrogen Bonding : -OH interacts with catalytic residues (e.g., Asp/Glu in kinases) .
- Steric Effects : tert-butyl group blocks non-target binding pockets, enhancing selectivity .
Validation : - Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD ~ 50 nM for GRK2) .
How are computational methods applied to study this compound?
Q. Advanced Modeling Techniques
- Docking Simulations : Predict binding modes with proteins (e.g., AutoDock Vina).
- DFT Calculations : Optimize geometry and assess electronic properties (e.g., Fukui indices for nucleophilic sites) .
| Computational Results |
|---|
| HOMO-LUMO Gap : 4.2 eV (indicative of moderate reactivity). |
| NMR Chemical Shift Prediction : RMSD < 0.1 ppm vs experimental data. |
How do contradictory data in synthetic yields arise, and how are they resolved?
Data Contradiction Analysis
Discrepancies in yields (e.g., 70% vs 90%) stem from:
- Reagent Purity : Impure Boc-protecting agents reduce efficiency.
- Temperature Gradients : Poorly controlled exotherms in batch reactors .
Mitigation : - Use inline FTIR to monitor reaction progress in real time.
- Reproduce conditions from peer-reviewed protocols (e.g., tert-butyl deprotection at 60°C) .
How does this compound compare to structurally similar analogs?
Q. Advanced Comparative Analysis
| Analog | Key Structural Difference | Functional Impact |
|---|---|---|
| tert-Butyl (3R,4R)-4-fluoro analog | F substituent vs -OH | Enhanced metabolic stability |
| Pyrrolidine-based analogs | 5-membered ring | Altered ring strain and bioavailability |
What purification strategies are effective for this compound?
Q. Advanced Chromatography Methods
- Flash Chromatography : 10–30% EtOAc/hexane gradient removes byproducts .
- Preparative HPLC : Achieves >99% purity for biological assays.
What role does this compound play in drug development pipelines?
Q. Mechanistic Insights in Therapeutics
- Kinase Inhibitor Precursor : Serves as a scaffold for GRK2 inhibitors, critical in cardiovascular diseases .
- Prodrug Design : Hydroxyl group facilitates conjugation with prodrug moieties (e.g., phosphate esters).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
